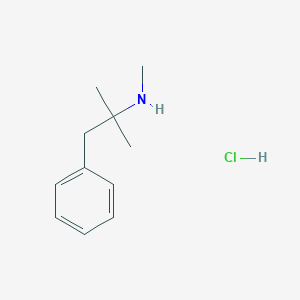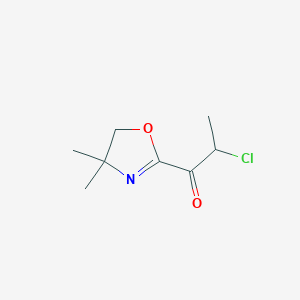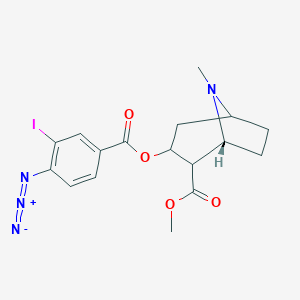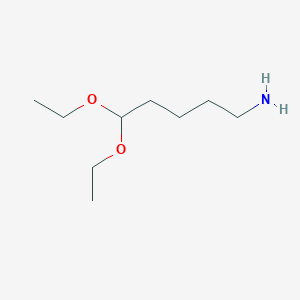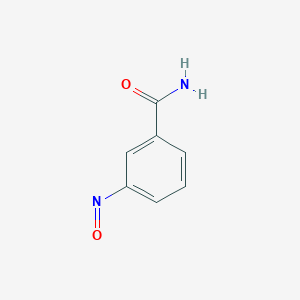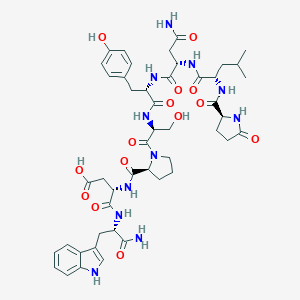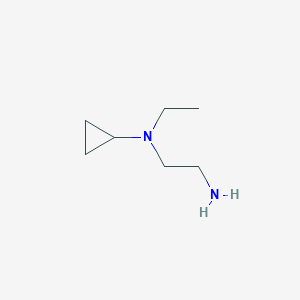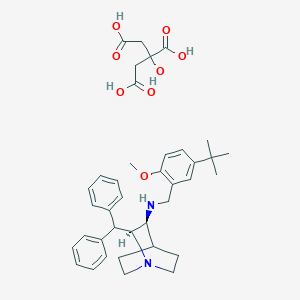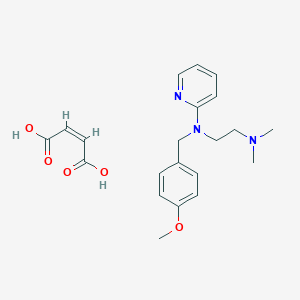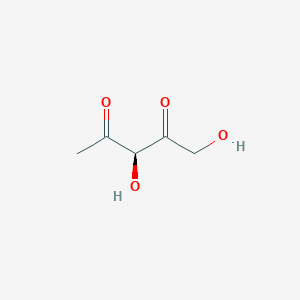
(3S)-1,3-dihydroxypentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-1,3-dihydroxypentane-2,4-dione, also known as Dihydroxyacetone (DHA), is a simple carbohydrate with the formula C3H6O3. It is a colorless, odorless, and water-soluble compound that has gained significant attention due to its use in sunless tanning products. However, DHA has also found extensive application in scientific research for its unique chemical properties and biological effects.
Mecanismo De Acción
(3S)-1,3-dihydroxypentane-2,4-dionetone is a ketose sugar that can undergo several chemical reactions in the body. In particular, it can react with amino acids in the skin to produce melanoidins, which give the skin a brown color. This reaction is the basis for the use of DHA in sunless tanning products.
Biochemical and Physiological Effects
(3S)-1,3-dihydroxypentane-2,4-dionetone has been shown to have several biochemical and physiological effects. It has been found to have antioxidant properties, which can help protect cells from oxidative damage. DHA has also been shown to have anti-inflammatory effects, which can help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3S)-1,3-dihydroxypentane-2,4-dionetone has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also water-soluble, which makes it easy to dissolve in biological fluids. However, DHA has some limitations, including its potential to react with amino acids in the skin, which can lead to false-positive results in certain assays.
Direcciones Futuras
There are several future directions for research on dihydroxyacetone. One area of interest is the development of new methods for synthesizing DHA that are more efficient and environmentally friendly. Another area of interest is the study of the biological effects of DHA on different tissues and organs in the body. Finally, there is potential for the development of new applications of DHA in medicine, such as in the treatment of skin disorders or as a diagnostic tool for certain diseases.
Métodos De Síntesis
(3S)-1,3-dihydroxypentane-2,4-dionetone can be synthesized through several methods, including the oxidation of glycerol, the hydrolysis of acrolein, and the fermentation of glucose. The most common method involves the oxidation of glycerol using potassium permanganate, which produces DHA as a byproduct.
Aplicaciones Científicas De Investigación
(3S)-1,3-dihydroxypentane-2,4-dionetone has been extensively studied for its applications in various fields of scientific research. In the field of biochemistry, DHA is used as a substrate for the enzyme dihydroxyacetone kinase, which plays a crucial role in glycolysis. DHA has also been used as a model compound to study the mechanism of action of enzymes involved in carbohydrate metabolism.
Propiedades
Número CAS |
147523-70-4 |
|---|---|
Nombre del producto |
(3S)-1,3-dihydroxypentane-2,4-dione |
Fórmula molecular |
C5H8O4 |
Peso molecular |
132.11 g/mol |
Nombre IUPAC |
(3S)-1,3-dihydroxypentane-2,4-dione |
InChI |
InChI=1S/C5H8O4/c1-3(7)5(9)4(8)2-6/h5-6,9H,2H2,1H3/t5-/m0/s1 |
Clave InChI |
LBDLZPKXTMMVEW-YFKPBYRVSA-N |
SMILES isomérico |
CC(=O)[C@@H](C(=O)CO)O |
SMILES |
CC(=O)C(C(=O)CO)O |
SMILES canónico |
CC(=O)C(C(=O)CO)O |
Sinónimos |
2,4-Pentanedione, 1,3-dihydroxy-, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





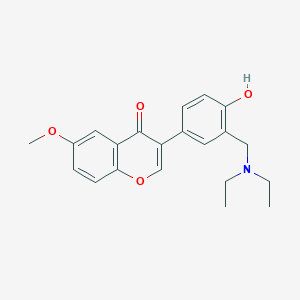
![Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B139101.png)

